molecular formula C22H28N6O3 B2383861 1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 1020972-48-8

1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione

Cat. No. B2383861
CAS RN: 1020972-48-8
M. Wt: 424.505
InChI Key: YOQUQVGSPGULSF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • The compound has been involved in the synthesis and evaluation of its pharmacological properties. Studies have focused on creating derivatives of imidazo[2,1-f]purine-2,4-dione and examining their potential as ligands for specific receptors, indicating a possibility for anxiolytic and antidepressant activities. These derivatives have shown to act as potent 5-HT(1A) receptor ligands, demonstrating significant effects in preclinical models which mimic conditions of anxiety and depression (Zagórska et al., 2009).

Receptor Affinity and Pharmacological Evaluation

  • Further research into 8-aminoalkyl derivatives of purine-2,6-dione, with various substituents, revealed their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds were evaluated for their potential psychotropic activities, including antidepressant and anxiolytic effects, showcasing the versatility of derivatives in interacting with neurotransmitter systems and providing a foundation for developing therapeutic agents (Chłoń-Rzepa et al., 2013).

Molecular Studies and Structure-Activity Relationships

  • Molecular studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have shed light on their structure-activity relationships, especially regarding their affinity for serotoninergic and dopaminergic receptors. These investigations not only reveal the therapeutic potential of these compounds but also provide insights into designing drugs with targeted receptor activity, enhancing our understanding of molecular interactions at the receptor level (Zagórska et al., 2015).

Novel Anticancer and Antimicrobial Agents

  • Research on tricyclic triazino and triazolo[4,3-e]purine derivatives has explored their synthesis and potential as anticancer, anti-HIV-1, and antimicrobial agents. These compounds highlight the broad spectrum of biological activities that can be pursued through the modification and exploration of purine derivatives, opening pathways for the development of new therapeutic agents with specific biological targets (Ashour et al., 2012).

properties

IUPAC Name

2,4-dimethyl-6-[4-(2-piperidin-1-ylethoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-24-19-18(20(29)25(2)22(24)30)28-13-12-27(21(28)23-19)16-6-8-17(9-7-16)31-15-14-26-10-4-3-5-11-26/h6-9H,3-5,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQUQVGSPGULSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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